molecular formula C21H19F3N2O2 B2676770 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 1005298-22-5

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2676770
CAS No.: 1005298-22-5
M. Wt: 388.39
InChI Key: VQFPQCLTNRWMKK-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at the 6-position with a cyclopropanecarbonyl group and a 2-(trifluoromethyl)benzamide moiety. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors where steric and electronic interactions are critical.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-9-10-18-14(12-15)4-3-11-26(18)20(28)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFPQCLTNRWMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Benzamide Formation: The final step involves the coupling of the tetrahydroquinoline derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or PCC under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄ in aprotic solvents.

    Substitution: Halogenating agents like NBS for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with closely related analogues:

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target Compound : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide ~435.4 2-(trifluoromethyl), cyclopropanecarbonyl Amide, tetrahydroquinoline, cyclopropane Enzyme inhibition (hypothesized)
Analog 1 : N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide ~473.5 3-(trifluoromethyl), pyrrolidinyl, methyl Amide, tertiary amine Neuropharmacology (e.g., receptor modulation)
Analog 2 : N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide ~488.5 Thiazol, 3-methoxy, N-methyl Amide, heterocyclic thiazol Antimicrobial (speculative)
Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ~323.3 2-(trifluoromethyl), isopropoxy Amide, ether Agricultural fungicide
Key Observations:

Substituent Position : The target compound’s ortho-trifluoromethyl group (vs. meta in Analog 1) may alter binding pocket interactions due to steric and electronic effects .

Scaffold Modifications : Analog 2 replaces the benzamide’s phenyl group with a thiazol ring, which could enhance π-stacking or hydrogen bonding in biological targets .

Biological Activity : Flutolanil’s fungicidal activity underscores the role of trifluoromethylbenzamide in disrupting cellular processes, though the target compound’s cyclopropanecarbonyl group likely redirects its mechanism .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5 estimated for the target), enhancing membrane permeability but risking solubility limitations. Analog 1’s pyrrolidinyl group may mitigate this via hydrogen bonding .

Computational Docking Insights

Analog 1’s flexible pyrrolidinyl-ethyl chain might reduce binding precision despite similar scoring functions .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining a tetrahydroquinoline ring with a trifluoromethylbenzamide moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈F₃N₂O
  • Molecular Weight : 360.35 g/mol

The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and metabolic stability, which can influence the biological activity of the compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can interfere with cellular signaling pathways associated with proliferation and survival.

A study demonstrated that derivatives of tetrahydroquinoline could inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds containing the tetrahydroquinoline scaffold have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

Preliminary data suggest that this compound may exhibit similar inhibitory effects on these enzymes, although detailed kinetic studies are necessary to confirm this activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary assessments indicate:

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InteractionMinimal Inhibition

These parameters suggest favorable absorption characteristics and a low likelihood of significant drug-drug interactions via cytochrome P450 enzymes.

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